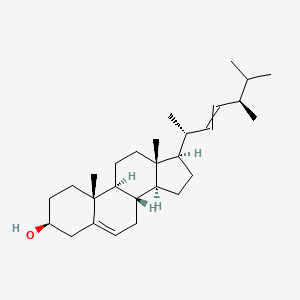

Ergosta-5,22-dien-3beta-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Brassicasterol can be isolated from various natural sources, including marine algae and rapeseed oil . The isolation and purification of sterols, including brassicasterol, typically involve conventional techniques such as solvent extraction, distillation, evaporative fractionation, saponification, and chemical esterification . Advanced separation techniques like solvent crystallization, supercritical fluid extraction, high-speed counter-current chromatography, and enzymatic processes are also employed to obtain high purity sterols .

化学反応の分析

Brassicasterol undergoes several chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group (-OH) in brassicasterol is frequently bound to other lipids, including glycerols . Analytical methods often utilize strong alkali (KOH or NaOH) to saponify the ester linkages, and typical extraction solvents include 6% KOH in methanol . The hydroxyl group is frequently derivatized with bis-trimethyl silyl trifluoroacetamide (BSTFA) to replace the hydrogen with the less exchangeable trimethylsilyl (TMS) group .

科学的研究の応用

Brassicasterol has a wide range of scientific research applications. It has been shown to have dual anti-infective properties against herpes simplex virus type 1 (HSV-1) and Mycobacterium tuberculosis . Additionally, it exhibits cardiovascular protective effects by inhibiting human angiotensin-converting enzyme (ACE), which plays a dynamic role in regulating blood pressure . Brassicasterol is also known for lowering serum cholesterol levels, leading to cardiologic health benefits .

作用機序

The mechanism of action of brassicasterol involves the inhibition of vital enzymes involved in viral replication and bacterial cell wall biosynthesis . For instance, it inhibits HSV-1 DNA polymerase and HSV-1 thymidine kinase, which are essential for viral replication . In the case of Mycobacterium tuberculosis, brassicasterol inhibits UDP-galactopyranose mutase, an enzyme crucial for cell wall biosynthesis . Additionally, brassicasterol suppresses the AKT signaling pathway, which is involved in the development of hepatitis B virus-associated hepatocellular carcinoma .

類似化合物との比較

Brassicasterol is structurally similar to other phytosterols, such as cholesterol, β-sitosterol, campesterol, and stigmasterol . it is unique in its dual anti-infective properties and cardiovascular protective effects . Similar compounds include:

- Cholesterol

- β-sitosterol

- Campesterol

- Stigmasterol

- 24-methylene cholesterol

- Fucosterol

Brassicasterol stands out due to its specific applications in antiviral and antibacterial research, as well as its potential use as a biomarker in Alzheimer’s disease .

特性

分子式 |

C28H46O |

|---|---|

分子量 |

398.7 g/mol |

IUPAC名 |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 |

InChIキー |

OILXMJHPFNGGTO-ZRUUVFCLSA-N |

異性体SMILES |

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

正規SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B12433248.png)

![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)

![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)

![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)